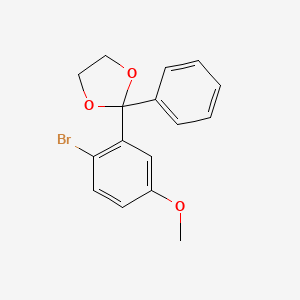

2-Bromo-5-methoxybenzophenone ethylene ketal

描述

属性

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-18-13-7-8-15(17)14(11-13)16(19-9-10-20-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVFGNBSSXYADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625783 | |

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-09-6 | |

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Friedel-Crafts Acylation

- Mechanism :

- The brominated methoxybenzene reacts with benzoyl chloride under Lewis acid catalysis.

- The catalyst facilitates electrophilic substitution, introducing the benzoyl group at the appropriate position.

Step 2: Ketalization

- Mechanism :

- Ethylene glycol reacts with the carbonyl group of 2-bromo-5-methoxybenzophenone.

- Acid catalysis promotes nucleophilic attack by ethylene glycol, leading to the formation of a cyclic ketal.

Key Parameters Affecting Synthesis

Several factors influence the efficiency and yield of this synthesis:

-

- The choice of catalyst (e.g., AlCl₃ for acylation and p-toluenesulfonic acid for ketalization) significantly impacts reaction rates and selectivity.

-

- Optimal temperatures are required for both steps to avoid side reactions or decomposition.

-

- Post-reaction purification (e.g., recrystallization or column chromatography) ensures removal of unreacted starting materials and by-products.

Physical Properties Relevant to Synthesis

The physical properties of this compound provide insights into its behavior during synthesis:

| Property | Value |

|---|---|

| Molecular Weight | 335.19 g/mol |

| Boiling Point | 428.8ºC at 760 mmHg |

| Flash Point | 177.6ºC |

| Density | 1.409 g/cm³ |

| Topological Polar Surface Area (TPSA) | 27.7 Ų |

These properties suggest that careful handling is required during synthesis due to its relatively high boiling point and density.

Notes on Research Findings

化学反应分析

2-Bromo-5-methoxybenzophenone ethylene ketal can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

Reduction: The ketal group can be reduced back to the original carbonyl compound under acidic conditions.

Common reagents used in these reactions include bases like sodium ethoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for reduction . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

2-Bromo-5-methoxybenzophenone ethylene ketal serves as a crucial intermediate in the synthesis of various complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Photochemistry

The compound exhibits interesting photochemical properties, making it suitable for studies involving light-induced reactions. It can act as a photoinitiator in polymerization processes, enhancing the efficiency of UV-curable systems.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly as a precursor for developing compounds with biological activity. Its derivatives have been explored for anti-inflammatory and analgesic properties.

Case Study: Photoinitiators in Polymer Chemistry

A study demonstrated that this compound effectively initiates polymerization upon UV irradiation, leading to high molecular weight polymers with desirable mechanical properties. The efficiency of this compound was compared against traditional photoinitiators, showcasing its advantages in terms of reaction speed and product quality.

Case Study: Synthesis of Bioactive Compounds

In another research project, derivatives of this compound were synthesized and evaluated for their biological activity against certain cancer cell lines. The results indicated promising cytotoxic effects, paving the way for further exploration in drug development.

作用机制

The mechanism of action of 2-Bromo-5-methoxybenzophenone ethylene ketal involves its reactivity as a protected carbonyl compound. The ketal group provides stability to the molecule, preventing unwanted reactions at the carbonyl site during synthetic procedures . Upon deprotection, the original carbonyl functionality is restored, allowing further chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

- Cyclohexanone Ethylene Ketal: Lacks aromaticity and substituents like bromine or methoxy. Used in acid-catalyzed ketalization reactions with glycols, achieving high yields (86–99%) when catalyzed by hybrid POM compounds .

- 4-Oxocyclopentane-1,2-dicarboxylic Acid Ethylene Ketal (Compound 11) : Features a cyclopentane core with dicarboxylic acid groups. Its synthesis involves hydrolysis of ester precursors under basic conditions, followed by acid workup .

- Benzalacetone Ethylene Ketal : Generated via palladium-catalyzed coupling of 3-buten-2-one ethylene ketal with bromobenzene (92% yield). Demonstrates the reactivity of α,β-unsaturated ketals in arylations .

Reactivity and Catalytic Performance

- Catalytic Synergy : Hybrid polyoxometalate (POM) catalysts outperform individual components (e.g., ZnSO₄ or [P₂Mo₅O₂₃]⁶⁻) in ketalization, highlighting the importance of composite materials in enhancing activity .

- Side Reactions : Attempts to protect bromomethyl ketones as ethylene ketals often result in lactone formation, indicating competing cyclization pathways under standard conditions .

Stability and Deprotection Challenges

- Acid Sensitivity : Ethylene ketals in compounds like 12 (cyclopentane dicarboxylic acid bis-dibenzylamide) decompose under mildly acidic conditions during purification, limiting their utility in acid-mediated reactions .

- Thermal Stability: Intramolecular Diels–Alder reactions in 4-substituted cyclopent-2-enone ethylene ketals (e.g., 15a) proceed efficiently at 120°C, demonstrating stability under thermal stress .

Spectroscopic Differentiation

- 1H-NMR Shifts :

- FTIR Profiles : Ethylene ketal C–O–C stretches appear near 1100–1050 cm⁻¹, while carbonyl stretches (if deprotected) emerge at ~1700 cm⁻¹ .

生物活性

2-Bromo-5-methoxybenzophenone ethylene ketal is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for medicinal chemistry, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom and a methoxy group attached to a benzophenone core, which plays a critical role in its biological activity. Its molecular formula is CHBrO, with a molecular weight of 335.20 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromomethyl group can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. This property is significant in drug design, particularly for targeting specific metabolic pathways.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Gene Expression Modulation : The compound may influence the expression of genes involved in various cellular processes, including apoptosis and inflammation, by interacting with transcription factors.

Biological Activity Overview

Research highlights several biological activities associated with this compound:

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its effectiveness varies with concentration, showing significant activity at higher doses while maintaining lower toxicity at sub-lethal concentrations .

- Anti-inflammatory Properties : The compound has been investigated for its potential as a selective COX-2 inhibitor. Inhibition of COX-2 is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Effects : The ability to scavenge free radicals suggests that this compound could mitigate oxidative damage in biological systems, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines. This supports its potential use in treating inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。